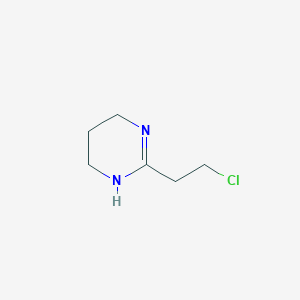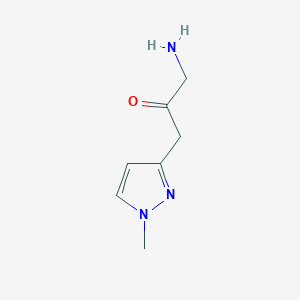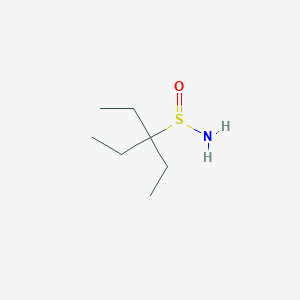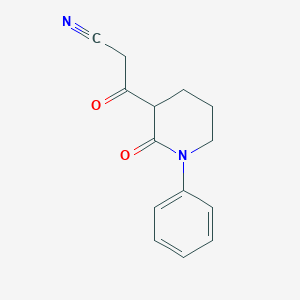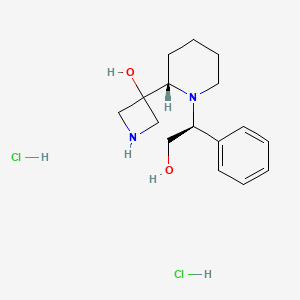
3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-oldihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-oldihydrochloride is a complex organic compound that features a piperidine ring, an azetidine ring, and a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-oldihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the azetidine ring and the phenylethyl group. Common reagents used in these reactions include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-oldihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen functionalities or to saturate double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or azetidine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield a fully saturated compound.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on biological systems. Its interactions with enzymes, receptors, or other biomolecules could provide insights into its biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for various industrial applications.
作用機序
The mechanism of action of 3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-oldihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
Similar compounds to 3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-oldihydrochloride include other piperidine and azetidine derivatives, such as:
- 3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-one
- 3-((S)-1-((S)-2-Hydroxy-1-phenylethyl)piperidin-2-yl)azetidin-3-ol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer specific biological or chemical properties that distinguish it from other similar compounds.
特性
分子式 |
C16H26Cl2N2O2 |
|---|---|
分子量 |
349.3 g/mol |
IUPAC名 |
3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C16H24N2O2.2ClH/c19-10-14(13-6-2-1-3-7-13)18-9-5-4-8-15(18)16(20)11-17-12-16;;/h1-3,6-7,14-15,17,19-20H,4-5,8-12H2;2*1H/t14-,15+;;/m1../s1 |
InChIキー |
KZFAHANGHMLHTB-AMTWEWDESA-N |
異性体SMILES |
C1CCN([C@@H](C1)C2(CNC2)O)[C@H](CO)C3=CC=CC=C3.Cl.Cl |
正規SMILES |
C1CCN(C(C1)C2(CNC2)O)C(CO)C3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide](/img/structure/B13181452.png)
![[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine](/img/structure/B13181456.png)
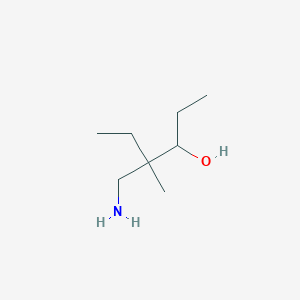
![2-[(4-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181460.png)

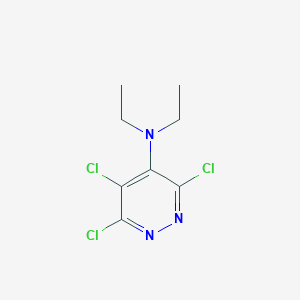

![8-(4-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13181479.png)
